molecular formula C7H10ClNO2 B1393654 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1291486-47-9

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1393654
CAS No.: 1291486-47-9
M. Wt: 175.61 g/mol
InChI Key: NLMGIWPPOHBGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a carbonyl chloride functional group.

Preparation Methods

The synthesis of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters.

Comparison with Similar Compounds

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other acyl chlorides and pyrrolidine derivatives:

The uniqueness of this compound lies in its specific structure, which combines the properties of a pyrrolidine ring and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGIWPPOHBGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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